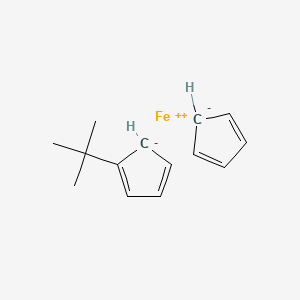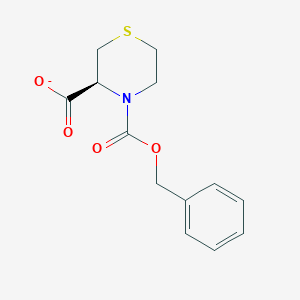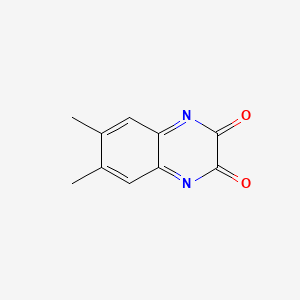![molecular formula C9H15N3O6 B12348955 (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(4)-Hydroxycytidine is a nucleoside analog that has garnered significant attention in recent years due to its potential applications in antiviral therapies. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with a hydroxyl group attached to the nitrogen at the fourth position. This modification imparts unique properties to N(4)-Hydroxycytidine, making it a valuable compound in scientific research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hydroxycytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the hydroxylation of cytidine using hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods
For industrial-scale production, the synthesis of N(4)-Hydroxycytidine may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts and enzymatic processes can enhance the selectivity and efficiency of the synthesis.
化学反応の分析
Types of Reactions
N(4)-Hydroxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
科学的研究の応用
N(4)-Hydroxycytidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: N(4)-Hydroxycytidine has shown promise as an antiviral agent, particularly against RNA viruses. It is being investigated for its potential to inhibit viral replication by incorporating into viral RNA and causing lethal mutagenesis.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
作用機序
The mechanism of action of N(4)-Hydroxycytidine involves its incorporation into viral RNA during replication. Once incorporated, it induces mutations in the viral genome, leading to non-functional viral particles and ultimately inhibiting viral replication. The compound targets the viral RNA-dependent RNA polymerase, a key enzyme in the replication process of RNA viruses.
類似化合物との比較
N(4)-Hydroxycytidine is unique compared to other nucleoside analogs due to its specific modification at the fourth position. Similar compounds include:
Cytidine: The parent compound, which lacks the hydroxyl group at the fourth position.
Ribavirin: Another nucleoside analog with antiviral properties but with a different mechanism of action.
Remdesivir: A nucleoside analog used in the treatment of COVID-19, which also targets viral RNA polymerase but with a different structural modification.
N(4)-Hydroxycytidine stands out due to its specific hydroxylation, which imparts unique properties and enhances its antiviral efficacy.
特性
分子式 |
C9H15N3O6 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC名 |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H15N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h4,6-8,13-15,17H,1-3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
XYVJJMBOGXQRTL-XVFCMESISA-N |
異性体SMILES |
C\1CN(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1CN(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)


![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)

![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)

![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
